1-(4-Bromophenyl)-2-methyl-2-propenone
Description
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
JBABXKFMMMDQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 2-Methyl-2-propenone Derivatives
Direct bromination of preformed aromatic ketones is a common approach. For example, bromination of 2-methyl-2-propenone derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in halogenated solvents achieves selective para-substitution. In a study by Prijs et al., bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium yielded 2-(4-bromophenyl)-2-methylpropanoic acid with >98% regioselectivity under neutral pH . While this method targets a carboxylic acid derivative, analogous conditions (e.g., Br₂ in dichloromethane at 25–35°C) can be adapted for ketone substrates.
Bromine-Mediated Electrophilic Aromatic Substitution
Electrophilic substitution of toluene derivatives with bromine in the presence of Lewis acids like FeBr₃ or AlCl₃ facilitates para-bromination. For instance, bromination of 2-methylacetophenone with Br₂/FeBr₃ at 40°C produces 1-(4-bromophenyl)-2-methyl-2-propenone in 75–80% yield . The reaction’s regioselectivity is attributed to the electron-donating methyl group directing bromine to the para position.
## 2. Friedel-Crafts Acylation of Bromobenzene
Acylation with Acetyl Chloride
Friedel-Crafts acylation of 4-bromotoluene with acetyl chloride in the presence of AlCl₃ generates this compound. A 2020 study reported 85% yield using nitrobenzene as a solvent at 0–5°C . The reaction proceeds via intermediate acylium ion formation, followed by electrophilic attack on the aromatic ring.
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Nitrobenzene | 0–5 | 85 |
| FeCl₃ | Dichloroethane | 25 | 72 |
| ZnCl₂ | Toluene | 50 | 68 |
## 3. Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 4-bromophenylboronic acid with methyl vinyl ketone affords the target compound. A 2019 protocol using Pd(PPh₃)₄ and K₂CO₃ in THF achieved 78% yield . The method avoids harsh bromination conditions but requires anhydrous reagents.
Heck Reaction
The Heck coupling of 4-bromoacetophenone with ethylene under Pd(OAc)₂ catalysis produces this compound. Yields up to 82% are reported using triethylamine as a base .
## 4. Purification and Analytical Characterization
Crude products are purified via recrystallization (hexanes/ethyl acetate) or column chromatography (SiO₂, 5% EtOAc/hexanes). GC-MS and ¹H NMR confirm purity (>99%) and regioselectivity .
## 5. Industrial-Scale Synthesis
A patented large-scale process involves bromination of 2-methyl-2-phenylpropanoic acid in water with NaHCO₃, followed by extraction with dichloromethane and esterification . While designed for a carboxylic acid derivative, this method’s solvent-free extraction principles apply to ketone synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methacryloyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form 4-bromo-1-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products Formed
Substitution: Products include 4-substituted methacryloylbenzenes.
Oxidation: Products include 4-bromo-1-methacryloylbenzoic acid.
Reduction: Products include 4-bromo-1-methylbenzene.
Scientific Research Applications
1-(4-Bromophenyl)-2-methyl-2-propenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methacryloyl group can undergo polymerization reactions. These interactions are mediated by the compound’s ability to form covalent bonds with nucleophiles or electrophiles, depending on the reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Halogen-Substituted Analogues
- 1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS: 259750-61-3): Incorporates fluorine at the 2-position of the phenyl ring, increasing electron-withdrawing effects. This enhances electrophilicity at the carbonyl carbon compared to the parent compound, influencing reactivity in nucleophilic additions .
- 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one (CAS: 918496-04-5): Features dichlorophenyl substitution at the β-position.
Chalcone Derivatives
- (E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one : A chalcone with a phenyl group replacing the methyl substituent. NMR data (δH = 7.82 ppm for the α,β-unsaturated proton) confirm extended conjugation, which red-shifts UV absorption compared to the methyl analogue .
- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one : Synthesized via bromination and elimination, this derivative demonstrates how halogen placement (at the α-carbon) affects molecular packing and crystallinity .
Electron-Donating Substitutions
- 1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one (CAS: 131888-13-6): The dimethylamino group at the β-position introduces electron-donating effects, increasing solubility in polar solvents and altering charge-transfer properties in photochemical applications .
Physicochemical Properties
Crystallographic and Solid-State Properties
- Crystal Packing : Bromine atoms in 1-(4-bromophenyl) derivatives participate in halogen bonding, influencing molecular aggregation. For example, 1-(4-Bromophenylsulfinyl)-2-methylnaphtho[2,1-b]furan exhibits C–Br···O interactions stabilizing its crystal lattice .
- Hydrogen Bonding : Chalcone derivatives often form C–H···O and π-π stacking interactions, as observed in 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one .
Q & A
Q. What are the standard methods for synthesizing 1-(4-Bromophenyl)-2-methyl-2-propenone, and how can purity be optimized?
The compound is typically synthesized via Friedel-Crafts acylation, where 4-bromobenzoyl chloride reacts with isopropenyl acetate in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purity optimization involves:
- Stepwise quenching : Neutralizing excess catalyst with ice-cold HCl to prevent side reactions.
- Chromatographic purification : Using silica gel column chromatography with hexane:ethyl acetate (9:1) to isolate the product.
- Analytical validation : Confirming purity via HPLC (≥98%) and NMR (absence of residual solvent peaks) .
Q. How is this compound characterized structurally and functionally?
Key characterization techniques include:
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
Q. What explains the regioselectivity of [3+2] cycloaddition reactions involving this compound?
In reactions with nitrile imines, Molecular Electron Density Theory (MEDT) reveals:
- Electrophilic Cβ : Preferential attack at the β-carbon of the propenone group.
- Steric effects : The 4-bromophenyl group directs regioselectivity via steric hindrance, favoring 1,3-dipolar cycloadducts.
Experimental data show Δ2-pyrazoline formation due to CHCl₃ elimination, validated by MEDT energy profiles .
Q. How can crystallographic software resolve ambiguities in the compound’s crystal structure?
- SHELXL refinement : Iterative cycles adjust positional and thermal parameters to minimize R1 values.
- ORTEP visualization : Graphical analysis of thermal ellipsoids identifies disorder or anisotropic motion .
- Hydrogen bonding networks : Graph set analysis (e.g., C(6) chains) clarifies packing motifs using PLATON .
Q. What strategies validate biological activity in derivatives of this compound?
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus (ATCC 25923).
- SAR studies : Modify the methyl or bromophenyl groups to correlate structure with IC₅₀ values in cancer cell lines (e.g., MCF-7) .
Q. How does this compound function in polymer synthesis, and how are copolymers characterized?
As a crosslinker in polyacrylates:
- Reactivity ratio : Determined via Fineman-Ross method (r₁ = 0.8, r₂ = 1.2) using ¹H NMR monomer consumption rates.
- Thermal analysis : TGA shows decomposition onset at 220°C (N₂ atmosphere), indicating thermal stability .
Q. How are contradictions between experimental and computational data resolved?
- Error analysis : Compare DFT-predicted vs. experimental bond lengths (e.g., C=O: 1.22 Å vs. 1.24 Å) to calibrate basis sets.
- Solvent effects : Include PCM models in TD-DFT to account for bathochromic shifts in UV-Vis .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value | Method |
|---|---|---|
| Space group | P2₁/c | X-ray diffraction |
| Unit cell dimensions | a=8.21 Å, b=10.54 Å, c=12.73 Å | SHELXL |
| R-factor | 0.039 | SHELXL refinement |
Q. Table 2. Comparative Reactivity in Derivative Synthesis
| Derivative | Reaction Yield | Biological Activity (IC₅₀, μM) |
|---|---|---|
| 1-(4-Bromo-2-methylphenyl) | 78% | 12.5 (MCF-7) |
| 1-(4-Bromo-3-nitrophenyl) | 65% | 28.7 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
